4-(Perfluorooct-1-yl)styrene

Description

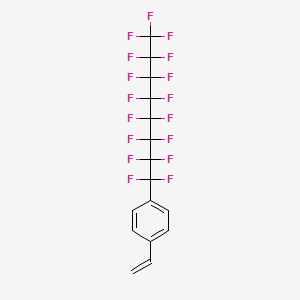

4-(Perfluorooct-1-yl)styrene is a fluorinated styrene derivative combining a styrene monomer backbone with a perfluorooctyl (-C₈F₁₇) substituent at the para position. This structure confers unique properties, such as extreme hydrophobicity, chemical resistance, and thermal stability, making it suitable for specialized applications like fluoropolymer production, water-repellent coatings, and electronic materials.

Properties

IUPAC Name |

1-ethenyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F17/c1-2-7-3-5-8(6-4-7)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTAMHSPOTZDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679875 | |

| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106209-21-6 | |

| Record name | 1-Ethenyl-4-(heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorooct-1-yl)styrene typically involves the reaction of perfluorooctyl iodide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Perfluorooct-1-yl)styrene undergoes various chemical reactions, including:

Polymerization: It can polymerize to form fluorinated polymers with unique properties.

Substitution Reactions: The perfluorooctyl group can participate in nucleophilic substitution reactions.

Addition Reactions: The vinyl group in styrene can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or cationic initiators under controlled temperature and pressure.

Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.

Addition: Reagents such as hydrogen halides or halogens in the presence of catalysts.

Major Products:

Fluorinated Polymers: Resulting from polymerization.

Substituted Styrenes: From nucleophilic substitution reactions.

Addition Products: From reactions with hydrogen halides or halogens.

Scientific Research Applications

4-(Perfluorooct-1-yl)styrene has diverse applications in scientific research:

Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.

Biology: Investigated for its potential use in creating biocompatible materials.

Medicine: Explored for drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced durability and resistance.

Mechanism of Action

The mechanism of action of 4-(Perfluorooct-1-yl)styrene primarily involves its ability to undergo polymerization and form stable fluorinated polymers. The perfluorooctyl group imparts hydrophobic and oleophobic properties, making the resulting polymers highly resistant to solvents and chemicals. The vinyl group in styrene allows for various addition and substitution reactions, enabling the formation of diverse derivatives .

Comparison with Similar Compounds

Comparison with Non-Fluorinated Styrenes

Styrene (C₈H₈)

- Physical Properties :

| Property | Styrene | 4-(Perfluorooct-1-yl)styrene (Inferred) |

|---|---|---|

| Molecular Weight | 104.15 g/mol | ~468 g/mol (estimated) |

| Boiling Point | 145.2°C | Likely higher due to fluorination |

| Water Solubility | 0.43 mg/m³ | Extremely low (similar to PFAS) |

| Log KOW | 2.96 | >6 (highly lipophilic) |

- Toxicity : Styrene exposure is associated with acute respiratory irritation and liver enzyme elevation (e.g., GCTP) in occupational settings .

- Applications : Primarily used in polystyrene and copolymer production.

Key Differences :

The perfluorooctyl group in this compound drastically increases molecular weight and hydrophobicity, reducing volatility but enhancing environmental persistence. Unlike styrene, which degrades relatively quickly, fluorinated styrenes are likely recalcitrant, similar to PFAS .

Comparison with Other PFAS

Perfluorooctanoic Acid (PFOA, C₈HF₁₅O₂)

Perfluorooctanesulfonic Acid (PFOS, C₈HF₁₇O₃S)

- Applications : Historically used in firefighting foams and coatings.

- Toxicity: Linked to liver damage, endocrine disruption, and immunotoxicity .

This compound :

Comparison with Shorter-Chain PFAS

Perfluorohexanoic Acid (PFHxA, C₆HF₁₁O₂)

- Persistence : Shorter chains degrade faster; PFHxA has a half-life of ~30 days in water vs. centuries for PFOA .

Implications for this compound :

Longer perfluoroalkyl chains (C8) are associated with greater environmental persistence and health risks. Substitution with shorter chains (C6) could mitigate hazards but may compromise performance .

Research Findings and Regulatory Considerations

- Health Risks: Combines styrene’s acute toxicity (respiratory/liver effects) with PFAS-like chronic risks (endocrine disruption, carcinogenicity) .

- Environmental Fate : Expected to resist degradation, accumulating in soil and water. Monitoring data is urgently needed .

- Regulatory Trends : Increasing restrictions on C8 PFAS (e.g., EU’s PFOS ban, EPA’s PFOA Stewardship Program) suggest this compound may face similar phase-outs .

Data Table: Comparative Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Log KOW | Half-Life (Environment) | Key Risks |

|---|---|---|---|---|---|---|

| Styrene | C₈H₈ | 104.15 | 0.43 mg/m³ | 2.96 | Days-Weeks | Respiratory, Liver |

| PFOA | C₈HF₁₅O₂ | 414.07 | 9.5 mg/L | 4.9–6.3 | >90 years | PBT, Endocrine |

| PFOS | C₈HF₁₇O₃S | 500.13 | 680 mg/L | 6.45 | >41 years | PBT, Immunotoxic |

| This compound | C₁₆H₇F₁₇ | ~468 | <0.1 mg/L | >6 | Likely decades | PBT (inferred) |

Biological Activity

4-(Perfluorooct-1-yl)styrene, a fluorinated compound, has garnered interest in various fields due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a perfluorinated octyl group attached to a styrene backbone. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobicity and stability, making it suitable for various applications in materials science and biology.

The biological activity of this compound primarily stems from its interactions with cellular targets. Key mechanisms include:

- Membrane Disruption : The hydrophobic nature of the perfluorinated chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain under investigation.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Some fluorinated compounds are known to modulate inflammatory responses. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 15 |

This study highlights the potential of this compound as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibitory effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting its potential role in drug interactions.

Research Findings

Recent studies have focused on the environmental impact and biological implications of perfluorinated compounds like this compound. Key findings include:

- Toxicity Assessments : Toxicological evaluations reveal that while some fluorinated compounds pose risks to aquatic life, further research is needed to determine the specific effects of this compound.

| Endpoint | Result |

|---|---|

| Acute Toxicity (Fish) | LC50 > 100 µg/L |

| Chronic Toxicity (Algae) | EC50 = 50 µg/L |

These findings underscore the importance of understanding both the beneficial and detrimental effects of such compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.